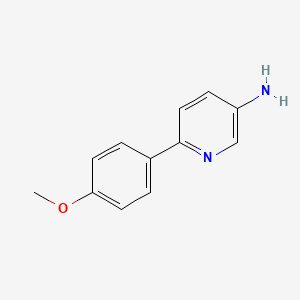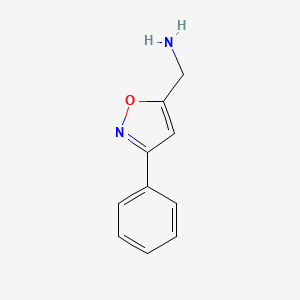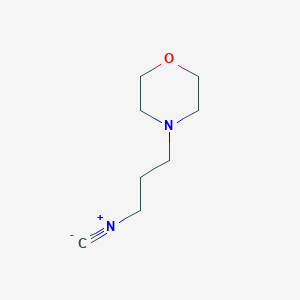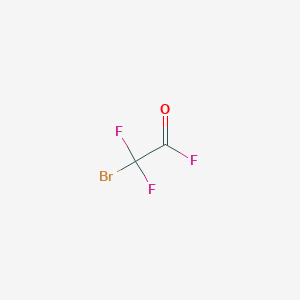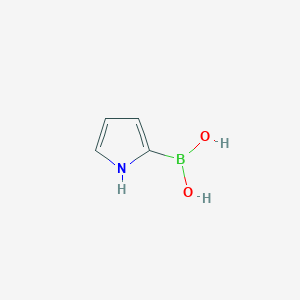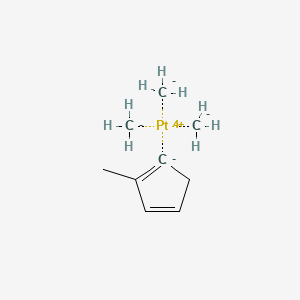
Trimethyl(methylcyclopentadienyl)platinum(IV)
Descripción general
Descripción
Trimethyl(methylcyclopentadienyl)platinum(IV) is an organometallic precursor for platinum . It is used in microelectronics, catalysis, photonics, and chemical sensing processes . It is also used for the deposition of ultrathin metallic layers of platinum by the electron beam induced deposition process .
Molecular Structure Analysis
The molecular formula of Trimethyl(methylcyclopentadienyl)platinum(IV) is C5H4CH3Pt(CH3)3 . Its molecular weight is 319.30 .Chemical Reactions Analysis
Trimethyl(methylcyclopentadienyl)platinum(IV) is used for the deposition of ultrathin metallic layers of platinum by electron beam induced deposition . It is also used in atomic sputtering .Physical And Chemical Properties Analysis
Trimethyl(methylcyclopentadienyl)platinum(IV) is a low-melting solid . Its melting point is 30-31°C (lit.) . It should be stored at a temperature of 2-8°C .Aplicaciones Científicas De Investigación
Atomic Layer Deposition (ALD) of Platinum
(Methylcyclopentadienyl)trimethylplatinum: is utilized in the ALD process to deposit ultra-thin and uniform platinum films. This method is particularly advantageous for creating fine particles or thin films, which is essential given the high cost of platinum. The compound allows for controlled deposition at temperatures as low as 100°C, which is significant for applications requiring low thermal budgets .
Microelectronics
In the field of microelectronics, this organometallic precursor is employed for the deposition of platinum, which is a critical material due to its excellent electric properties. The ability to deposit platinum in a controlled manner is crucial for the fabrication of various electronic components .
Catalysis
The compound serves as a precursor for platinum in catalytic processes. Platinum’s catalytic properties are leveraged in numerous chemical reactions, and the precise deposition of platinum is vital for the development of efficient catalytic systems .
Photonics
Photonics applications often require the deposition of metals like platinum to create devices that manipulate light. The use of (Methylcyclopentadienyl)trimethylplatinum enables the formation of platinum layers necessary for the development of photonic devices .
Chemical Sensing
For chemical sensors, the deposition of platinum is essential for the sensor’s performance. This compound is used to deposit platinum in a way that enhances the sensitivity and selectivity of chemical sensors .
Focused Ion Beam (FIB) Induced Deposition
The compound is also used in FIB techniques to deposit platinum. This process is critical for the fabrication of microstructures and nanoscale features, where platinum acts as a conductive material. The FIB technique allows for precise patterning, which is indispensable in modern manufacturing processes .
Safety and Hazards
Trimethyl(methylcyclopentadienyl)platinum(IV) is toxic if swallowed or in contact with skin . It may be harmful if inhaled and may cause respiratory tract irritation . It may also be harmful if absorbed through skin and may cause skin irritation . It may cause eye irritation . It is fatal if swallowed .
Direcciones Futuras
Propiedades
IUPAC Name |
carbanide;2-methylcyclopenta-1,3-diene;platinum(4+) | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7.3CH3.Pt/c1-6-4-2-3-5-6;;;;/h2,4H,3H2,1H3;3*1H3;/q4*-1;+4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNCWUCSNEKCAAI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[CH3-].[CH3-].[CH3-].CC1=[C-]CC=C1.[Pt+4] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16Pt | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901015293 | |
| Record name | Platinum, trimethyl((1,2,3,4,5-eta)-1-methyl-2,4-cyclopentadien-1-yl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901015293 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Methylcyclopentadienyl)trimethylplatinum | |
CAS RN |
94442-22-5 | |
| Record name | Platinum, trimethyl((1,2,3,4,5-eta)-1-methyl-2,4-cyclopentadien-1-yl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094442225 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Platinum, trimethyl((1,2,3,4,5-eta)-1-methyl-2,4-cyclopentadien-1-yl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901015293 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



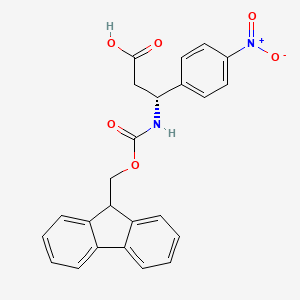
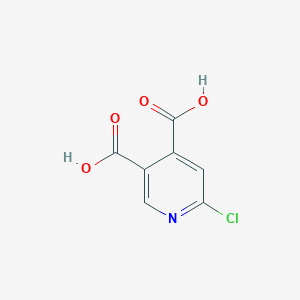

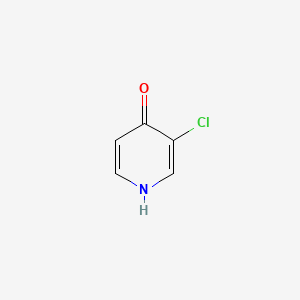
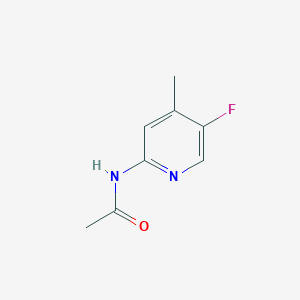
![1-[(Aminooxy)methyl]-2-methoxybenzene hydrochloride](/img/structure/B1586865.png)
